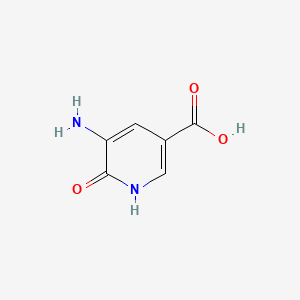

5-Amino-6-hydroxypyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

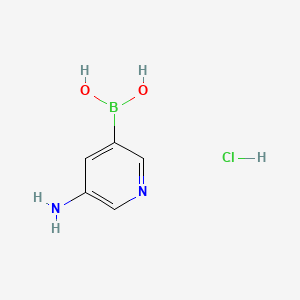

“5-Amino-6-hydroxypyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It is a complex organic compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH). The compound is related to 6-Hydroxypyridine-3-carboxylic acid, also known as 6-Hydroxynicotinic acid .

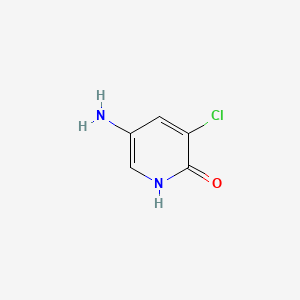

Molecular Structure Analysis

The molecular structure of “5-Amino-6-hydroxypyridine-3-carboxylic acid” can be inferred from its name and related compounds. It has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with an amino group attached to the 5th carbon, a hydroxy group attached to the 6th carbon, and a carboxylic acid group attached to the 3rd carbon . The empirical formula is C6H6N2O3 .

Aplicaciones Científicas De Investigación

5-Amino-6-hydroxypyridine-3-carboxylic acid: Scientific Research Applications

Synthesis of Molecularly Imprinted Polymers (MIPs): 5-Amino-6-hydroxypyridine-3-carboxylic acid has been used in the synthesis of MIPs. These polymers are designed to have selective recognition sites for specific molecules and are used in various applications such as sensor technology, separation processes, and drug delivery systems .

Retinoid Synthesis: The compound is employed in the synthesis of retinoids, which are chemically related to vitamin A and are used in medicine to regulate epithelial cell growth .

Lanthanide-Organic Coordination Polymeric Networks: It reacts with lanthanide oxides and oxalic acid to generate novel lanthanide-organic coordination polymeric networks. These networks have potential applications in materials science, particularly in the development of new materials with unique magnetic, optical, or catalytic properties .

Neonicotinoid Analysis: In a study aimed at cloning 6-chloronicotinic acid chlorohydrolase from a newly isolated strain, 5-Amino-6-hydroxypyridine-3-carboxylic acid was used for the qualitative and quantitative analysis of substrates and metabolites of neonicotinoids using liquid chromatography-mass spectrometry (LC-MSD TOF) .

Propiedades

IUPAC Name |

5-amino-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,7H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYFNKIXWWNLFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-hydroxypyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)